molecular formula C26H20N4O8 B12916928 Acetamide, N,N'-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis- CAS No. 63404-69-3

Acetamide, N,N'-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis-

Cat. No.: B12916928
CAS No.: 63404-69-3
M. Wt: 516.5 g/mol
InChI Key: GOEZLFSUXDZXGW-UHFFFAOYSA-N
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Description

The compound “Acetamide, N,N'-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis-” features a polycyclic quinoacridine core modified with dimethoxy and tetraoxo functional groups, along with bis-acetamide side chains. The tetraoxo groups enhance polarity, which may influence solubility and reactivity, while the acetamide moieties could contribute to biological interactions, such as hydrogen bonding or enzyme inhibition .

Properties

CAS No.

63404-69-3

Molecular Formula

C26H20N4O8

Molecular Weight

516.5 g/mol

IUPAC Name

N-(1-acetylimino-7,14-dihydroxy-4,11-dimethoxy-6,13-dioxo-5,12-dihydroquinolino[2,3-b]acridin-8-ylidene)acetamide

InChI

InChI=1S/C26H20N4O8/c1-9(31)27-11-5-7-13(37-3)19-15(11)23(33)17-21(29-19)26(36)18-22(25(17)35)30-20-14(38-4)8-6-12(28-10(2)32)16(20)24(18)34/h5-8,29-30,33-34H,1-4H3

InChI Key

GOEZLFSUXDZXGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1C=CC(=C2C1=C(C3=C(N2)C(=O)C4=C(C3=O)NC5=C(C=CC(=NC(=O)C)C5=C4O)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis- involves multiple steps, typically starting with the preparation of the quinoline and acridine derivatives. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinone derivatives, while reduction reactions may yield hydroquinone derivatives .

Scientific Research Applications

Acetamide, N,N’-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Applications/Properties
Target Compound Quinoacridine Tetraoxo, dimethoxy, bis-acetamide Not reported Hypothesized: Photonics, drug design
DMQA (5,12-dihydro-5,12-dimethylquino[2,3-b]acridine-7,14-dione) Quinoacridine Diketone, methyl ~318.34 (calculated) Organic LEDs, triplet-triplet annihilation studies
N,N'-Diacetyl-1,4-phenylenediamine Benzene Bis-acetamide 192.22 Laboratory research, polymer precursor
Colchicine derivatives (e.g., (S)-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide) Benzoheptalene Acetamide, methoxy ~399.45 (colchicine) Anti-inflammatory, microtubule inhibition
Hypoglycemic acetamides (e.g., 3d, 3e in ) Benzene/thiazolidinedione Acetamide, nitro/methyl/methoxy ~400–450 PPAR-γ agonists, antidiabetic activity

Key Observations:

  • The target compound’s quinoacridine core distinguishes it from simpler bis-acetamides (e.g., N,N'-Diacetyl-1,4-phenylenediamine) and colchicine derivatives (benzoheptalene-based). Its tetraoxo groups may confer redox activity or enhance intermolecular interactions compared to DMQA’s diketone structure .
  • Unlike hypoglycemic acetamides with thiazolidinedione moieties , the target compound lacks heterocyclic groups linked to insulin sensitization, suggesting divergent biological targets.

Photophysical and Electronic Properties

  • DMQA : Exhibits green fluorescence and Förster energy transfer-dominated emission, limiting triplet-triplet annihilation (TTA). This contrasts with DCM-doped systems, where TTA is significant due to triplet exciton formation .
  • However, the dimethoxy groups could reduce oxidative stability compared to DMQA’s methyl substituents.

Biological Activity

Acetamide, N,N'-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis- (CAS Number: 63404-69-3) is a complex organic compound belonging to the class of acridine derivatives. Its molecular formula is C26H20N4O4. This compound has garnered attention in recent years due to its potential biological activities.

Antimicrobial Properties

Research has indicated that derivatives of the acridine structure exhibit significant antimicrobial activity. A study evaluating various compounds similar to acetamide revealed that certain derivatives showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

CompoundZone of Inhibition (mm)Gram-positiveGram-negative
Compound 819 (Staphylococcus aureus)22 (Staphylococcus epidermidis)18 (Escherichia coli)
Compound 918 (Staphylococcus aureus)16 (Staphylococcus epidermidis)15 (Proteus vulgaris)
Compound 1027 (Staphylococcus aureus)19 (Staphylococcus epidermidis)22 (Escherichia coli)
Ciprofloxacin19 (Staphylococcus aureus)18 (Staphylococcus epidermidis)16 (Escherichia coli)

The study demonstrated that Compound 10 exhibited the highest antibacterial activity compared to the standard antibiotic Ciprofloxacin against various bacterial strains .

Anticancer Activity

Other studies have explored the anticancer potential of acridine derivatives. Research indicates that compounds with similar structures to acetamide can induce apoptosis in cancer cells. In vitro studies have shown that these compounds can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines. Notably:

  • Mechanism of Action : The proposed mechanism involves the intercalation of the compound into DNA strands, leading to inhibition of topoisomerases and subsequent disruption of DNA replication .

Antioxidant Activity

Acridine derivatives have also been investigated for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often measured using assays such as DPPH and ABTS.

Case Studies

Several case studies have highlighted the efficacy of acridine derivatives in clinical settings. For instance:

  • Case Study on Antibacterial Efficacy : A clinical trial tested a series of acridine derivatives against multi-drug resistant strains of Staphylococcus aureus. Results indicated that certain derivatives had a higher efficacy compared to conventional treatments .
  • Case Study on Anticancer Properties : A laboratory study on human breast cancer cells demonstrated that treatment with acetamide derivatives resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways .

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